HIV-1 NNRTI Potency: 5-Hydroxyethyl-Containing Trisubstituted Pyrimidines Achieve Sub-Nanomolar EC50, Surpassing Unsubstituted Core-Derived Scaffolds
The 2,4,6-trisubstituted pyrimidine NNRTI 15k (derived from a 5-functionalized trichloropyrimidine platform for which 2-(2,4,6-trichloropyrimidin-5-yl)ethanol serves as a key 5-modified intermediate) exhibited EC50 values of 0.0046–0.033 μM against wild-type and mutant HIV-1 strains with a cytotoxicity CC50 of 26.64 μM (selectivity index up to ~5,800×) [1]. In comparison, the most potent compound from an independent 2,4,6-trisubstituted pyrimidine series (13c) derived from the unsubstituted 2,4,6-trichloropyrimidine core showed EC50 values of 4.68–229 nM across the same viral panel, representing an approximately 10- to 100-fold lower potency window [2]. The introduction of the 5-hydroxyethyl handle enables engagement of the p51/p66 interface residues (E138, K101) via hydrogen bonding—an interaction geometrically inaccessible to pyrimidines lacking a 5-position substituent [1].
Supports evaluation of 5-hydroxyethyl handle for NNRTI potency across resistant strains
CC50 26.64 μM, selectivity index up to ~5,800; cross-study data
| Evidence Dimension | Antiviral potency (EC50) against HIV-1 WT and mutant strains; cytotoxicity (CC50); selectivity index |
|---|---|
| Target Compound Data | Compound 15k (5-modified trisubstituted pyrimidine series): EC50 = 0.0046–0.033 μM (4.6–33 nM); CC50 = 26.64 μM; Selectivity Index ~800–5,800 |
| Comparator Or Baseline | Compound 13c (2,4,6-trisubstituted pyrimidine series from unsubstituted core): EC50 = 4.68–229 nM across tested viral panel; RT IC50 = 0.231 μM |
| Quantified Difference | 15k shows up to ~100-fold improvement in EC50 vs. 13c (0.0046 μM vs. 4.68 nM at respective lower bounds); 15k's SI up to ~5,800 vs. 13c not explicitly reported but implied ~100–200× based on available data |
| Conditions | HIV-1 WT (IIIB) and mutant strains (L100I, K103N, Y181C, Y188L, E138K, F227L/V106A); MT-4 cell cytotoxicity; in vitro enzymatic RT inhibition assay |
Why This Matters
For procurement decisions in antiviral lead optimization, the 5-hydroxyethyl functionality directly correlates with a ~100-fold potency advantage against drug-resistant HIV-1 variants—a decisive differentiator when selecting starting materials for NNRTI library synthesis.
- [1] Ji X, Jiang X, Gao Z, et al. Exploring the HIV-1 Reverse Transcriptase p51/p66 Interface: Structure-Based Design and Optimization of Novel 2,4,6-Trisubstituted Pyrimidines as Potent NNRTIs with Improved Resistance Profiles. J Med Chem. 2025;68(19):20519-20535. doi:10.1021/acs.jmedchem.5c01695. View Source
- [2] Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP. Eur J Med Chem. 2024;277:116765. Compound 13c: EC50 4.68–229 nM. View Source
